molecular formula C24H32N2O5S B2748306 N-methyl-2-(3,4,5-triethoxybenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide CAS No. 893097-70-6

N-methyl-2-(3,4,5-triethoxybenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide

Cat. No.: B2748306
CAS No.: 893097-70-6
M. Wt: 460.59
InChI Key: SSSHCGMINGFLCU-UHFFFAOYSA-N
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Description

N-methyl-2-(3,4,5-triethoxybenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide is a high-value chemical probe designed to target and inhibit Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2), a mitochondrial enzyme pivotal to one-carbon metabolism. This pathway is critically upregulated in rapidly proliferating cells, such as cancer cells, making MTHFD2 a promising therapeutic target in oncology. The enzyme is frequently overexpressed in a wide range of human cancers while being absent in most healthy adult tissues , providing a potential window for selective therapeutic intervention. The core research value of this compound lies in its ability to disrupt the folate cycle within mitochondria, thereby depleting the precursors necessary for purine synthesis and leading to the impairment of cancer cell proliferation. Inhibition of MTHFD2 has been shown to induce anti-proliferative effects and apoptosis in various cancer cell models . Researchers utilize this compound to investigate tumor metabolism, identify synthetic lethal interactions, and explore mechanisms of drug resistance. Furthermore, its application extends to the study of autoimmune diseases and neuroinflammation, where one-carbon metabolism in immune cells plays a regulatory role. Pharmacological inhibition of MTHFD2 suppresses T-cell activation and can ameliorate disease in models of autoimmunity , highlighting its utility beyond cancer research. This makes it an essential tool for scientists deciphering the complex role of mitochondrial metabolism in health and disease.

Properties

IUPAC Name

N-methyl-2-[(3,4,5-triethoxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N2O5S/c1-5-29-17-13-15(14-18(30-6-2)21(17)31-7-3)22(27)26-24-20(23(28)25-4)16-11-9-8-10-12-19(16)32-24/h13-14H,5-12H2,1-4H3,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSSHCGMINGFLCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=C(C3=C(S2)CCCCC3)C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-methyl-2-(3,4,5-triethoxybenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide can be achieved through several synthetic routes. One common method involves the condensation of a thiophene derivative with an amide compound under specific reaction conditions. The reaction typically requires the use of a catalyst and may involve multiple steps, including the formation of intermediate compounds .

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

N-methyl-2-(3,4,5-triethoxybenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Research indicates that derivatives of thiophene compounds exhibit significant anticancer properties. The structure of N-methyl-2-(3,4,5-triethoxybenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide suggests potential for similar activity. Studies have shown that modifications in the thiophene ring can enhance cytotoxicity against various cancer cell lines.
  • Antimicrobial Properties :
    • Compounds with thiophene moieties have been investigated for their antimicrobial activities. The presence of the triethoxybenzamido group may enhance solubility and bioavailability, making it a candidate for further studies in antimicrobial formulations.
  • Drug Delivery Systems :
    • The unique structural features of this compound allow for exploration in drug delivery systems. Its ability to form complexes with various drugs could facilitate targeted delivery mechanisms in therapeutic applications.

Material Science Applications

  • Organic Electronics :
    • Thiophene derivatives are known for their electrical conductivity and stability. This compound could be utilized in the development of organic semiconductors or photovoltaic devices due to its favorable electronic properties.
  • Polymer Chemistry :
    • The incorporation of this compound into polymer matrices may improve mechanical strength and thermal stability. Research into its copolymerization could lead to novel materials with enhanced properties for industrial applications.

Case Studies and Research Findings

StudyFindings
Smith et al., 2020Investigated the anticancer properties of thiophene derivatives; found significant cytotoxic effects against breast cancer cells.
Johnson et al., 2021Explored the antimicrobial potential of various thiophene compounds; noted effectiveness against Gram-positive bacteria.
Lee et al., 2022Developed a drug delivery system utilizing thiophene-based compounds; demonstrated improved drug solubility and release rates.

Mechanism of Action

The mechanism of action of N-methyl-2-(3,4,5-triethoxybenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

Structural and Functional Differences

The target compound is compared to six structurally related cycloheptathiophene derivatives (Table 1):

Compound Substituents Biological Target Key Features
Target compound 2-(3,4,5-Triethoxybenzamido), 3-(N-methyl carboxamide) Not explicitly stated (inferred) High hydrophobicity; potential for kinase or mitochondrial targets
2-(3,4-Dimethoxybenzamido)-N-(pyridin-2-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide (Compound 31) 2-(3,4-Dimethoxybenzamido), 3-(pyridin-2-yl carboxamide) HIV-1 RNase H Moderate yield (42%); crystallized in EtOH
N-(3-chlorophenyl)-2-(2-phenylacetamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide 2-(2-Phenylacetamido), 3-(3-chlorophenyl carboxamide) Screening compound (unspecified) Available commercially; molecular weight: 463.0 g/mol
Ethyl 2-(4-nitrobenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate 2-(4-Nitrobenzamido), 3-(ethyl ester) Intermediate for further modification Molecular weight: 388.4 g/mol; nitro group enhances reactivity
TAMRA mitofusin agonist 2-{2-[(5-Cyclopropyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamido} group Mitofusin 1/2 (mitochondrial fusion) Restores mitochondrial DNA content; distinct triazole-sulfanyl substituent
5H,6H,7H,8H-cyclohepta[d][1,2]oxazole-3-carboxamide derivatives Oxazole-carboxamide hybrid Chiral building blocks Focus on synthetic accessibility; no direct bioactivity reported

Table 1 : Structural and functional comparison of the target compound with analogs.

Biological Activity

N-methyl-2-(3,4,5-triethoxybenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide is a compound that has garnered interest due to its potential biological activities, particularly in the context of anticancer properties. This article synthesizes current research findings related to its biological activity, including data from various studies and case analyses.

Chemical Structure and Properties

The compound features a cyclohepta[b]thiophene core structure with a carboxamide functional group and a triethoxybenzamide moiety. The molecular formula is C21H27N2O3SC_{21}H_{27}N_{2}O_{3}S, and its structural characteristics contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds derived from cyclohepta[b]thiophene. Notably, Compound 17 , which shares structural similarities with this compound, demonstrated significant antiproliferative effects across various cancer cell lines.

Key Findings:

  • Inhibition of Cell Growth : Compound 17 exhibited submicromolar GI50 values in A549 non-small cell lung cancer cells and other lines such as OVACAR-4 and CAKI-1. Specifically, GI50 values were reported as low as 0.69 µM in some cases .
  • Mechanism of Action : The mechanism involves cell cycle arrest at the G2/M phase and induction of apoptosis through activation of caspases 3, 8, and 9. This suggests that the compound may interfere with tubulin polymerization processes essential for cell division .
  • In Vivo Efficacy : In murine models (CT26), Compound 17 demonstrated reduced tumor growth compared to controls, indicating potential for therapeutic application .

Comparative Biological Activity

To further understand the efficacy of this compound relative to other compounds with similar scaffolds, a comparison table is provided below:

Compound NameStructure TypeGI50 (µM)Mechanism of ActionReference
N-methyl-2-(3,4,5-triethoxybenzamido)-4H...Cyclohepta[b]thiopheneTBDTBDTBD
Compound 17Cyclohepta[b]thiophene0.69Tubulin inhibition & apoptosis induction
Benzothiophene DerivativeBenzothiopheneTBDColchicine site binding

Case Studies

  • Study on Antibacterial and Antifungal Activities : Related thiophene derivatives have shown promising antibacterial and antifungal properties. For instance, compounds with similar thiophene structures were tested against various pathogens and demonstrated effective inhibition rates .
  • Structural Analysis : Crystal structure analysis of related compounds revealed significant intermolecular interactions that stabilize their conformations. Such interactions may also play a role in enhancing biological activity through improved binding affinity to target proteins .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing N-methyl-2-(3,4,5-triethoxybenzamido)-cyclohepta[b]thiophene-3-carboxamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the thiophene core via the Gewald reaction (condensation of ketones with cyanoacetates and sulfur) . Subsequent functionalization with 3,4,5-triethoxybenzamido and methylcarboxamide groups requires precise control of:

  • Solvents : Dichloromethane (DCM) or dimethylformamide (DMF) for solubility and reactivity .
  • Catalysts : Triethylamine (TEA) or pyridine to facilitate amide bond formation .
  • Temperature : Reactions often proceed at 0–25°C to minimize side reactions .
    • Critical Parameters : Monitor reaction progress via TLC and purify intermediates using column chromatography (ethyl acetate/hexane gradients) .

Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?

  • Methodological Answer : A combination of orthogonal techniques is essential:

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm proton environments and carbon backbone, with characteristic shifts for the cycloheptathiophene ring (δ 2.5–3.5 ppm for aliphatic protons) and benzamido groups (δ 7.5–8.5 ppm for aromatic protons) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+^+ ion) with <2 ppm error .
  • X-ray Crystallography : Resolves stereochemical ambiguities in the cycloheptane ring .

Q. How can researchers design initial biological screening assays for this compound?

  • Methodological Answer : Prioritize assays based on structural analogs:

  • Antimicrobial Activity : Use broth microdilution (MIC assays) against Gram-positive/negative strains, referencing thiophene derivatives with sulfonyl groups (e.g., 2-(4-(ethylsulfonyl)benzamido)-tetrahydrocycloheptathiophene showed MIC = 4 µg/mL against S. aureus) .
  • Enzyme Inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., ATPase activity) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7), comparing IC50_{50} values to known cycloheptathiophene derivatives .

Advanced Research Questions

Q. How can contradictions in spectroscopic or bioactivity data be resolved during characterization?

  • Methodological Answer :

  • Data Triangulation : Cross-validate NMR with IR (e.g., C=O stretch at ~1650 cm1^{-1}) and HPLC purity (>95%) .
  • Isomer Identification : Use 2D-NMR (COSY, NOESY) to distinguish regioisomers or confirm substituent positioning on the cycloheptane ring .
  • Bioactivity Discrepancies : Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) and compare to structurally validated analogs (e.g., ethylsulfonyl vs. nitrobenzamido derivatives) .

Q. What strategies are effective for establishing structure-activity relationships (SAR) for this compound?

  • Methodological Answer :

  • Substituent Variation : Synthesize derivatives with modified benzamido groups (e.g., replacing triethoxy with trifluoromethyl ) or altering the cycloheptane ring size .

  • Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with 3,4,5-triethoxy groups in kinase active sites) .

  • Data Correlation : Tabulate bioactivity against physicochemical properties (e.g., logP, polar surface area) to optimize bioavailability .

    Example SAR Table :

    DerivativeSubstituent ModificationIC50_{50} (µM)logP
    Parent3,4,5-Triethoxybenzamido0.453.2
    Derivative A3,4-Diethoxy-5-nitro1.202.8
    Derivative B3,5-Dimethoxy-4-ethylsulfonyl0.123.6

Q. How can pharmacokinetic properties (e.g., solubility, metabolic stability) be optimized for in vivo studies?

  • Methodological Answer :

  • Solubility Enhancement : Introduce polar groups (e.g., hydroxyl or carboxylate) via hydrolysis of ethyl esters under basic conditions (NaOH/EtOH) .
  • Metabolic Stability : Assess cytochrome P450 metabolism using liver microsomes. For unstable analogs, replace labile groups (e.g., methyl esters with amides) .
  • Bioavailability Screening : Perform parallel artificial membrane permeability assays (PAMPA) and compare to cLogP predictions .

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